molecular formula C8H12N2 B1584979 1,4-Benzenedimethanamine CAS No. 539-48-0

1,4-Benzenedimethanamine

Cat. No.: B1584979
CAS No.: 539-48-0
M. Wt: 136.19 g/mol
InChI Key: ISKQADXMHQSTHK-UHFFFAOYSA-N
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Description

1,4-Benzenedimethanamine, also known as p-xylylenediamine, is a chemical compound with the formula C₈H₁₂N₂ . It is used in the production of epoxy resin, photosensitive nylon, and polyurethane coatings .


Synthesis Analysis

This compound can be synthesized from amines and silane (SiH4) through a process called dehydrocoupling . This process is catalyzed by a β-diketiminate manganese hydride dimer .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two methanamine groups attached at the 1 and 4 positions . The molecular formula is C₈H₁₂N₂ .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 136.19 g/mol . It has a density of 0.9458 g/cm³, a melting point of 60-63°C, and a boiling point of 230°C at 10mm Hg . It is soluble in water .

Scientific Research Applications

1. Molecular Electronics

1,4'-Benzenedithiol, closely related to 1,4-Benzenedimethanamine, is a key molecule in molecular electronics. It demonstrates how mechanical forces applied to a molecule between two electrodes can control charge transport through the junction. This research highlights the interplay between electrical and mechanical properties at the molecular level, showing a strain-induced shift in molecular orbitals, which enhances conductance (Bruot, Hihath, & Tao, 2011).

2. Environmental Impact

The toxicity of benzamines, a group including this compound, has been studied for their environmental impact. Research shows that benzamines can inhibit the growth of various bacteria, including nitrogen-fixing bacterium Azotobacter vinelandii, which suggests that their accumulation in the environment could negatively affect soil biochemical activities (Chung, Chen, Zhu, Wong, & Stevens, 1997).

3. Occupational Allergy Research

1,3-benzenedimethanamine, closely related to this compound, has been identified as an allergen in occupational settings. A study characterizing patients with occupational allergy to this compound sheds light on its potential health risks in industrial environments (Suomela, Pesonen, Ylinen, Aalto‐Korte, & Suuronen, 2022).

4. Drug Development

1,4-benzodiazepin-2-ones, which share a similar structure with this compound, are extensively used in medicinal chemistry. They have diverse applications beyond CNS treatments, serving as G-protein-coupled receptor antagonists, enzyme inhibitors, and anticancer agents. This highlights the versatility of such compounds in drug design (Spencer, Rathnam, & Chowdhry, 2010).

5. Novel Synthesis Methods

Research has explored novel synthesis methods for α-substituted 1,2-benzenedimethanamines, which are structurally similar to this compound. This includes methods like the N-substituted benzamide approach, providing insights into more efficient ways to produce these compounds (Johnson, Hane, Schlegel, Perni, Herrmann, Opalka, Carabateas, Ackerman, & Swestock, 1991).

Safety and Hazards

1,4-Benzenedimethanamine is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective clothing and ensuring good ventilation .

Properties

IUPAC Name

[4-(aminomethyl)phenyl]methanamine
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InChI

InChI=1S/C8H12N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6,9-10H2
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InChI Key

ISKQADXMHQSTHK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1CN)CN
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Molecular Formula

C8H12N2
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DSSTOX Substance ID

DTXSID4024567
Record name 1,4-Benzenedimethanamine
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Molecular Weight

136.19 g/mol
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Physical Description

Light yellow crystals; [MSDSonline], Colorless liquid with an aromatic odor.
Record name 1,4-Xylenediamine
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Boiling Point

446 °F
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Flash Point

81 °F
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Vapor Pressure

9 mmHg
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CAS No.

539-48-0
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Melting Point

143 °F
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Synthesis routes and methods I

Procedure details

A stirred autoclave was charged with 400 ml. tetrahydrofuran (THF), 100 ml. ammonia, 50 g. terephthalonitrile (TPN) and 6.0 g. cobalt supported catalyst and various amounts of water. The autoclave was heated to 120° C. Hydrogen was introduced rapidly until the selected pressure was reached. The absorption of hydrogen started immediately and additional hydrogen was added to keep the pressure at the selected level. The course of the reaction was monitored by measuring the volume of hydrogen consumed and by periodic withdrawal of a small sample of the reaction mixture for analysis. When the analysis indicated that all of the terephthalonitrile had reacted, the agitation was stopped and the reactor was cooled rapidly and vented. The reaction mixture was filtered to recover the catalyst and then was flash evaporated to remove solvent. The residual oil was flash distilled at about 100° C. and 0.5 mm Hg. to give practically pure p-xylylene diamine. A small amount of high boiling residue remained in the distillation pot. Results of experiments conducted with various amounts of water and at 1500 and 2500 psig are listed in Table I.
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Synthesis routes and methods II

Procedure details

It is known to prepare 1,4-bis(aminomethyl)cyclohexane from dicyanobenzene in a two stage process as disclosed, e.g., in DE-A 3,003,730. In the first stage dicyanobenzene is catalytically hydrogenated to produce 1,4-bis(aminomethyl)benzene, which is then catalytically hydrogenated to produce 1,4-bis(aminomethyl)cyclohexane. One disadvantage is that the starting material must be produced with hydrogen cyanide.
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Synthesis routes and methods III

Procedure details

5.1 g of terephthalonitrile, 1.0 g of catalyst (Ni 5136P from Harshaw/Filtrol--contains 65% nickel on a silica-alumina support), and about 85 g of ethanol/ammonia (contains about 10 wt % ammonia) were charged to a 300 cc stainless steel pressure reactor. After a nitrogen purge, the vessel was charged to a pressure of 500 to 1000 psi with hydrogen. The temperature was then increased until the reaction temperature of 150° C. had been obtained (typically 20-30 min). After the desired reaction interval, the contents were cooled and sampled. Product analysis and conversion were determined by gas chromatography. Yields of para-xylylenediamine varied between 63-81% depending on hydrogen pressure and reaction time which is preferrably from 2 to 8 hours. The remainder of the product was saturated para-xylylenediamine (1.4 bis (aminomethyl) cyclohexane. Table IV sets forth specific examples of reactions run to obtain the diamines from hydrogenation of terephthalonitrile.
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5.1 g
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Synthesis routes and methods IV

Procedure details

A stirred autoclave is charged with 900 ml. of diethylene glycol dimethyl ether (Diglyme), 100 ml. ammonia, 100 g. terephthalonitrile (TPN) and the desired amount of catalyst and 100 ml of water. The autoclave is heated to 125° C. Hydrogen is introduced rapidly until the selected pressure is reached. The absorption of hydrogen starts immediately and additional hydrogen is added to keep the pressure at the selected level. The course of the reaction is monitored by measuring the volume of hydrogen consumed and by periodic withdrawal of a small sample of the reaction mixture for analysis. When the analysis indicates that all of the terephthalonitrile is reacted, the agitation is stopped and the reactor is cooled rapidly and vented. The reaction mixture is filtered to recover the catalyst and then is flash evaporated to remove solvent. The residual oil is distilled at about 100° C. and 0.5 mm Hg. to give practically pure p-xylylene diamine. A small amount of high rolling residue remains in the distillation pot.
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Synthesis routes and methods V

Procedure details

In place of 26.8 g of isophthalonitrile and 30 g of ammonia in Example 1, 24.6 g of terephthalonitrile, 52 g of dioxane and 25 g of ammonia were changed into the same autocLave and subjected to reaction in the same manner as in Example 1. It was found that the yield of 1,4-BAC was 88.2%, the yields of 4-methylbenzylamine and paraxylylenediamine were 7.2% and 2.1%, respectively, and that of other lower boiling and higher boiling products was 2.5%.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Benzenedimethanamine
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1,4-Benzenedimethanamine
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1,4-Benzenedimethanamine
Reactant of Route 4
1,4-Benzenedimethanamine
Reactant of Route 5
Reactant of Route 5
1,4-Benzenedimethanamine
Reactant of Route 6
1,4-Benzenedimethanamine
Customer
Q & A

Q1: What is the molecular formula and weight of p-xylylenediamine?

A1: The molecular formula of p-xylylenediamine is C8H12N2, and its molecular weight is 136.20 g/mol.

Q2: What spectroscopic data is available to characterize p-xylylenediamine?

A2: p-Xylylenediamine can be characterized using various spectroscopic techniques including 1H NMR, 13C NMR, FTIR, and mass spectrometry. These techniques provide information on the compound's structure, purity, and interactions with other molecules. [, , , , , , ]

Q3: What are the applications of p-xylylenediamine in material science?

A3: p-Xylylenediamine is a valuable building block for synthesizing various polymers, including polyamides, polyureas, and poly(hydroxyurethane)s. [, , , , , , ]

Q4: How does the incorporation of p-xylylenediamine influence the properties of polyamide resins?

A4: Incorporating p-xylylenediamine into polyamide resins can enhance their heat resistance, mechanical properties, and moldability. [, , , , ] For instance, polyamide resins with high p-xylylenediamine content exhibit higher melting points and improved resistance to organic solvents. [, ]

Q5: How does p-xylylenediamine contribute to the gas barrier properties of hybrid membranes?

A5: p-Xylylenediamine can be used as a crosslinking agent with 3-glycidoxypropyl silsesquioxane to create organic-inorganic hybrid gas barrier layers. These layers exhibit gas barrier properties comparable to poly(vinylidene chloride), indicating their potential use in packaging applications. []

Q6: Can p-xylylenediamine be synthesized catalytically?

A6: Yes, p-xylylenediamine can be synthesized via the catalytic hydrogenation of terephthalonitrile. Nickel-based catalysts, particularly those promoted with niobium, show high activity and selectivity for this reaction. [, , ]

Q7: What is the role of p-xylylenediamine in the synthesis of macrocycles?

A7: p-Xylylenediamine can serve as a building block for constructing macrocyclic structures. Its two amino groups can react with dicarboxylic acid derivatives in a templated clipping reaction, leading to the formation of []rotaxanes. [, , ]

Q8: How is computational chemistry used to understand p-xylylenediamine's behavior?

A8: Computational methods like molecular modeling are employed to study the self-inclusion properties of p-xylylenediamine-modified cyclodextrins. [] These simulations help predict and explain the compound's interactions with other molecules, such as its ability to self-include within a cyclodextrin cavity.

Q9: How do structural modifications of p-xylylenediamine affect its properties?

A9: Modifying p-xylylenediamine's structure, such as introducing methyl groups at the benzylic positions, can significantly impact its properties. For example, octamethylation of the p-xylylenediamine ring in []rotaxanes leads to a significant increase in the shuttling rate of the macrocycle along the thread. []

Q10: How does the position of p-xylylenediamine modification on cyclodextrins affect their properties?

A10: Studies on β-cyclodextrin derivatives revealed that modifying the cyclodextrin at the 3-position with p-xylylenediamine results in the xylylenediamine group remaining outside the cavity, while modification at the 6-position leads to self-inclusion. This difference in behavior highlights the importance of the modification site for controlling the properties of the resulting cyclodextrin derivative. []

Q11: Are there specific formulation strategies for p-xylylenediamine-containing materials?

A11: While specific formulation strategies for p-xylylenediamine itself aren't extensively discussed in the provided research, the studies on polyamide resins highlight the importance of controlling factors like molecular weight, comonomer ratios, and the presence of fillers to achieve desired material properties. [, , , ]

Q12: Is there information available on the environmental impact of p-xylylenediamine?

A12: The provided research primarily focuses on the synthesis, characterization, and applications of p-xylylenediamine and its derivatives. While information on its environmental impact and degradation is not explicitly discussed, it's crucial to consider these aspects for any chemical compound. Further research is needed to assess its ecotoxicological effects and develop strategies for responsible use and disposal.

Q13: Does p-xylylenediamine have applications in the biomedical field?

A13: While not directly addressed in the provided research, p-xylylenediamine's use as a building block for bis-naphthalimide derivatives with potential anticancer properties has been explored. These derivatives exhibited varying binding affinities to DNA and cytotoxicities depending on the linker used. []

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